molecular formula C11H17N B13618983 Methyl({[2-(propan-2-yl)phenyl]methyl})amine

Methyl({[2-(propan-2-yl)phenyl]methyl})amine

Cat. No.: B13618983
M. Wt: 163.26 g/mol
InChI Key: HIMRJOYYTNSYQV-UHFFFAOYSA-N
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Description

Methyl({[2-(propan-2-yl)phenyl]methyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to a benzylamine structure, where the benzyl group is substituted with an isopropyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(propan-2-yl)phenyl]methyl})amine can be achieved through several synthetic routes. One common method involves the alkylation of benzylamine with isopropyl bromide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzylamine and isopropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.

    Procedure: The benzylamine is first dissolved in the solvent, and the base is added to the solution. Isopropyl bromide is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours, after which the product is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using solid acid catalysts or zeolites can also be employed to facilitate the reaction under milder conditions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(propan-2-yl)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Methyl({[2-(propan-2-yl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({[2-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl structure but lacking the isopropyl group.

    Methiopropamine: A structurally related compound with a thiophene ring instead of a benzene ring.

Uniqueness

Methyl({[2-(propan-2-yl)phenyl]methyl})amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-1-(2-propan-2-ylphenyl)methanamine

InChI

InChI=1S/C11H17N/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7,9,12H,8H2,1-3H3

InChI Key

HIMRJOYYTNSYQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CNC

Origin of Product

United States

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